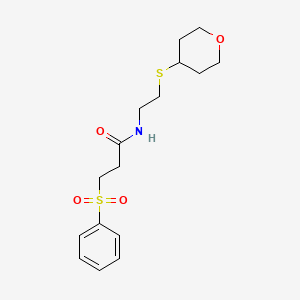

3-(苯磺酰基)-N-(2-((四氢-2H-吡喃-4-基)硫代)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as probes for nucleophilic side chains of proteins and as reagents in organic synthesis. The phenylsulfonyl group is a common moiety in medicinal chemistry, often imparting desirable properties to drug-like molecules. The tetrahydro-2H-pyran-4-yl moiety suggests the presence of a heterocyclic ring, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the preparation of dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides has been reported, which are used as reagents for the synthesis of 5-alkyl-2(5H)-furanones . This process involves the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford the dianion, which can then react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further converted to furanones, a class of compounds with various applications .

Molecular Structure Analysis

The molecular structure of "3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" would likely include a phenylsulfonyl group attached to a propanamide backbone, with a tetrahydro-2H-pyran-4-ylthio substituent. The presence of a sulfur atom in the alkylthio group is reminiscent of the alkylthio substituents found in a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors, which suggests potential biological activity .

Chemical Reactions Analysis

The phenylsulfonyl moiety is known to participate in various chemical reactions. For example, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can be converted to a keto ketenimine in a hydroxide-promoted reaction, which can then undergo spontaneous hydration to form N-ethyl-3-oxo-3-(3-sulfonatophenyl)propanamide . This reactivity could be relevant to the compound , as the phenylsulfonyl group may undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties suitable for biological interactions. For instance, the use of phenylsulfonic acid as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans suggests that the phenylsulfonyl group can impart acidity and reactivity in catalytic processes . The solubility, stability, and reactivity of the compound would be influenced by the presence of the phenylsulfonyl and tetrahydro-2H-pyran-4-ylthio groups.

科学研究应用

有机合成和药物代谢

有机合成研究已经开发出利用磺酰胺和相关部分构建复杂分子的方法。例如,生物催化在药物代谢中的应用已经得到证实,其中基于微生物的系统产生磺酰胺衍生物的哺乳动物代谢物用于结构表征 (Zmijewski 等,2006)。类似地,含有乙烯基醚化合物的四氢吡喃基保护的聚(对羟基苯乙烯)的合成展示了磺酰胺在聚合物化学中的多功能性 (Song 等,1998)。

抗菌和抗真菌活性

一些研究集中于合成具有磺酰胺部分的新型化合物,以评估其抗菌和抗真菌活性。研究表明,有效合成了带有具有生物活性磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满和腙衍生物,这些衍生物对各种细菌和真菌菌株显示出有希望的结果 (Darwish 等,2014)。

除草活性

已探索 α-苯磺酰基丙酰胺和相关化合物的结构-除草活性关系,以开发有效的除草剂。一些 α-苯磺酰基丙酰胺对稻田杂草表现出高除草活性,而不会影响水稻,突出了它们在农业应用中的潜力 (Omokawa 等,1985)。

化学转化和催化

对磺酰胺相关化合物促进的化学转化的研究导致了创新的合成方法。例如,末端烯烃的自由基(苯磺酰基)二氟甲基化已使用苯磺酰基衍生物作为引发剂完成,为复杂分子的区域和立体选择性制备开辟了新途径 (Li 等,2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S2/c18-16(17-9-12-22-14-6-10-21-11-7-14)8-13-23(19,20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZBMVHWPWGOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)